molecular formula C18H17N3O3 B2982490 2-(benzo[d][1,3]dioxol-5-yl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone CAS No. 2059520-93-1

2-(benzo[d][1,3]dioxol-5-yl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone

Cat. No. B2982490
CAS RN: 2059520-93-1
M. Wt: 323.352
InChI Key: JVPVMCPGZZSDDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(benzo[d][1,3]dioxol-5-yl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone is a useful research compound. Its molecular formula is C18H17N3O3 and its molecular weight is 323.352. The purity is usually 95%.
BenchChem offers high-quality 2-(benzo[d][1,3]dioxol-5-yl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(benzo[d][1,3]dioxol-5-yl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Supramolecular Architectures and Hydrogen Bonds

Research has explored the synthesis of binuclear dioxomolybdenum(VI) complexes with tridentate Schiff base ligands, which are important for their supramolecular architectures formed through hydrogen bonding and π-π stacking interactions. These interactions are crucial in the formation of cavities within the complexes, which may have implications for molecular recognition and catalysis (Pramanik et al., 2015).

Synthesis of Fused Heterocycles

Another study focused on synthesizing a new series of benzo[6,7]cyclohepta[1,2-d]triazolo[4,3-a]pyrimidines. These compounds are significant for their potential as 5α-reductase inhibitors, highlighting their importance in medicinal chemistry and pharmaceutical research (Farghaly et al., 2012).

Organic Field-Effect Transistors

Research into pyromellitic diimide-based copolymers for ambipolar field-effect transistors has also been conducted. This involves the synthesis of a specific pyromellitic diimide building block and its application in solution-processed organic field-effect transistors, which are crucial for the development of electronic devices (Shao et al., 2014).

Complex Synthesis and Molecular Geometry

Another area of study includes the synthesis of various substituted 5,6,7,8-tetrahydro-3H-quinazolin-4-ones via Diels–Alder Adducts, demonstrating the intricate and complex methods of synthesizing molecular structures with specific geometric and electronic properties (Dalai et al., 2006).

Iron(III) Complexes and Stability

The synthesis and characterization of iron(III) complexes with new hexadentate ligands have been explored. These studies provide insights into the stability constants of these complexes and their redox potentials, which are significant in the field of coordination chemistry and its applications (Katoh et al., 1998).

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-1-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c22-18(6-11-1-4-16-17(5-11)24-10-23-16)21-12-2-3-15(21)13-8-19-9-20-14(13)7-12/h1,4-5,8-9,12,15H,2-3,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVPVMCPGZZSDDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3=CN=CN=C3CC1N2C(=O)CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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